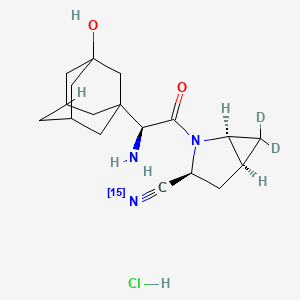

Saxagliptin-15N,D2 Hydrochloride

Description

Historical Context and Development

The development of this compound emerged from the broader evolution of stable isotope labeling techniques in pharmaceutical research. The parent compound saxagliptin was initially developed by Bristol-Myers Squibb, with early development beginning in the early 2000s. The collaboration between Bristol-Myers Squibb and AstraZeneca in 2007 marked a significant milestone in the compound's development trajectory.

The creation of isotopically labeled versions of pharmaceutical compounds gained momentum as analytical techniques became more sophisticated and the need for precise internal standards became apparent. The specific development of this compound represented a strategic advancement in creating reliable reference materials for bioanalytical applications. This compound was synthesized to incorporate both nitrogen-15 and deuterium isotopes, providing mass differences that enable precise mass spectrometric detection and quantification.

The historical significance of this compound extends beyond its immediate analytical applications. The development process reflected the pharmaceutical industry's growing recognition that isotopically labeled compounds could serve as superior internal standards compared to structurally related compounds. This recognition drove investment in synthesis methodologies and quality control processes necessary to produce high-purity isotope-labeled standards.

The timeline of development coincided with advances in liquid chromatography-tandem mass spectrometry techniques, which provided the analytical sensitivity necessary to fully exploit the advantages of stable isotope labeling. The compound's introduction into analytical laboratories represented a convergence of synthetic chemistry capabilities and analytical instrumentation sophistication.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of isotopically labeled dipeptidyl peptidase-4 inhibitors. The compound's systematic nomenclature reflects its complex stereochemical architecture and isotopic modifications. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride.

The molecular formula of this compound is C18H26ClN3O2, with a molecular weight of 354.9 grams per mole. This formulation incorporates specific isotopic substitutions that distinguish it from the natural abundance parent compound. The compound contains deuterium atoms at the 6,6-positions of the azabicyclo ring system and a nitrogen-15 isotope incorporated into the carbonitrile functional group.

Chemical classification systems categorize this compound under multiple hierarchical levels. Primarily, it functions as an isotope-labeled pharmaceutical reference standard. Within the broader context of organic chemistry, it represents an adamantane-containing azabicyclic compound with nitrile functionality. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it suitable for analytical applications.

The compound's stereochemical complexity requires precise designation of multiple chiral centers. The (1S,3S,5S) configuration of the azabicyclo ring system and the (2S) configuration of the amino acid residue are critical for maintaining biological relevance and analytical validity. These stereochemical specifications ensure that the isotope-labeled compound maintains structural similarity to the parent drug while providing the mass differential necessary for analytical discrimination.

The following table summarizes the key chemical identifiers and properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H26ClN3O2 |

| Molecular Weight | 354.9 g/mol |

| Chemical Abstracts Service Number | 1309934-06-2 |

| Isotopic Modifications | 15N, D2 |

| Salt Form | Hydrochloride |

| Stereochemical Configuration | (1S,3S,5S)-2-[(2S)...] |

Role in Analytical Chemistry

This compound serves as a cornerstone analytical tool in modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry applications. The compound functions as an internal standard, providing a reference point for quantitative measurements that compensates for analytical variables such as extraction efficiency, ionization suppression, and instrumental drift.

The utilization of this isotope-labeled compound in analytical methodologies represents a significant advancement over traditional internal standard approaches. Unlike structurally related compounds that may exhibit different extraction characteristics or matrix effects, this compound maintains virtually identical chemical behavior to the analyte while providing sufficient mass difference for chromatographic and mass spectrometric discrimination.

Analytical methods incorporating this compound have demonstrated exceptional precision and accuracy parameters. Research studies have reported extraction recoveries ranging from 85.90% to 87.84% for saxagliptin analysis using this internal standard. The compound enables quantification limits as low as 0.10 nanograms per milliliter in human plasma matrices, demonstrating the enhanced sensitivity achievable through stable isotope internal standardization.

The compound's role extends beyond simple quantification to encompass quality control applications. Pharmaceutical analytical laboratories utilize this compound for method validation procedures, ensuring that analytical methods meet regulatory requirements for precision, accuracy, and robustness. The compound serves as a critical component in abbreviated new drug application analytical method validation protocols.

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that facilitate selective reaction monitoring approaches. The isotopic substitutions result in predictable mass shifts that enable the development of highly specific analytical transitions. These analytical capabilities have proven essential for pharmacokinetic studies and bioequivalence evaluations where precise quantification is paramount.

The compound's analytical utility extends to metabolite analysis, where it serves as an internal standard for both parent drug and metabolite quantification studies. This dual functionality reduces analytical complexity while maintaining measurement accuracy across multiple analytes within a single analytical run.

Structural Relationship to Parent Compound

The structural relationship between this compound and its parent compound saxagliptin represents a precise example of isotopic substitution without alteration of fundamental molecular architecture. The parent compound, saxagliptin, possesses the molecular formula C18H25N3O2 with a molecular weight of 315.41 grams per mole. The isotopically labeled derivative maintains the identical connectivity and stereochemistry while incorporating specific isotopic substitutions.

The azabicyclo[3.1.0]hexane ring system forms the central structural motif of both compounds, providing the rigid framework necessary for dipeptidyl peptidase-4 binding selectivity. The adamantyl group, a bulky tricyclic structure, remains unchanged between the parent and labeled compounds, preserving the steric interactions that contribute to the compound's biological activity and chemical stability.

Critical structural modifications in this compound involve the replacement of two hydrogen atoms with deuterium at the 6,6-positions of the azabicyclo ring system. This substitution increases the molecular mass by approximately 2 atomic mass units while maintaining the electronic and steric properties of the original compound. The deuterium substitution occurs at non-exchangeable positions, ensuring label stability under typical analytical conditions.

The nitrogen-15 isotopic substitution occurs within the carbonitrile functional group, replacing the naturally abundant nitrogen-14 isotope. This modification adds approximately 1 atomic mass unit to the molecular weight while preserving the electronic characteristics of the nitrile group. The nitrogen-15 substitution is particularly valuable for mass spectrometric analysis as it affects both the molecular ion and specific fragment ions containing the nitrile moiety.

The three-dimensional conformation of this compound remains essentially identical to the parent compound due to the minimal perturbation caused by isotopic substitution. The compound maintains the same hydrogen bonding potential, lipophilicity characteristics, and overall molecular shape that define the parent drug's properties.

Comparative analysis reveals that the isotopic modifications represent approximately 1.1% of the total molecular mass, providing sufficient discrimination for analytical purposes while preserving structural integrity. The following table illustrates the structural comparison:

| Structural Feature | Parent Compound | Isotope-Labeled Compound |

|---|---|---|

| Core Ring System | Azabicyclo[3.1.0]hexane | Azabicyclo[3.1.0]hexane |

| Adamantyl Group | 3-Hydroxy-1-adamantyl | 3-Hydroxy-1-adamantyl |

| Nitrile Group | C≡N (14N) | C≡15N |

| 6,6-Positions | H, H | D, D |

| Molecular Weight | 315.41 g/mol | 354.9 g/mol (as HCl salt) |

Significance in Isotope Labeling Studies

This compound exemplifies the transformative impact of stable isotope labeling in pharmaceutical research and development. The compound's significance extends beyond its immediate analytical applications to encompass broader implications for drug metabolism studies, pharmacokinetic investigations, and regulatory science advancement.

The dual isotopic labeling strategy employed in this compound represents a sophisticated approach to stable isotope incorporation. The combination of deuterium and nitrogen-15 substitutions provides multiple analytical advantages, including enhanced mass spectrometric sensitivity and reduced potential for isotopic interference. This multi-isotope approach demonstrates the evolution of labeling strategies from simple single-isotope substitutions to more complex, analytically optimized designs.

Research applications utilizing this compound have contributed significantly to understanding drug disposition and metabolic pathways. The compound enables precise quantification of parent drug concentrations in complex biological matrices, facilitating accurate pharmacokinetic parameter determination. This capability proves essential for regulatory submissions requiring detailed drug exposure data.

The compound's role in method development extends to establishing analytical method robustness and reliability. Validation studies employing this compound have demonstrated the importance of isotope-labeled internal standards in achieving regulatory compliance. These studies provide evidence that stable isotope labeling significantly improves analytical method performance compared to alternative internal standard approaches.

Metabolite identification studies benefit from the availability of this compound as a reference point for mass spectrometric fragmentation pattern analysis. The compound enables researchers to distinguish between drug-derived metabolites and endogenous substances that may interfere with analysis. This capability proves particularly valuable in complex biological matrices where multiple compounds may exhibit similar chromatographic or mass spectrometric properties.

The compound contributes to advancing understanding of isotopic effects in pharmaceutical analysis. Research utilizing this compound has provided insights into the minimal kinetic isotope effects associated with deuterium substitution at non-exchangeable positions. These findings support the broader application of deuterium labeling in pharmaceutical reference standards.

Quality control applications represent another significant area where this compound demonstrates value. The compound serves as a critical component in proficiency testing programs and inter-laboratory comparison studies. These applications help ensure analytical method standardization across multiple laboratories and regulatory jurisdictions.

The synthesis and characterization of this compound have contributed to advancing synthetic methodologies for isotope incorporation. The successful preparation of this complex, multi-chiral compound with high isotopic purity demonstrates the feasibility of producing sophisticated labeled compounds for analytical applications. These synthetic achievements support the continued development of isotope-labeled pharmaceutical standards for emerging drug compounds.

Properties

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-(15N)carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1/i3D2,19+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAZNHHHYVBVBR-XYRMHPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@@H]2[C@H]1N([C@@H](C2)C#[15N])C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Saxagliptin Synthesis Strategies

The preparation of this compound builds upon established synthetic routes for unlabeled saxagliptin, with modifications to introduce isotopic labels. Two primary approaches dominate the literature:

1.1.1. Strecker Amino Acid Synthesis

The Strecker reaction forms the basis of the adamantane-containing amino acid moiety in saxagliptin. As detailed in patent WO2012162507A1, 3-hydroxyadamantyl formaldehyde undergoes condensation with (S)-(+)-p-toluene sulfinamide in the presence of titanium(IV) ethoxide to form a chiral sulfinimine intermediate. Subsequent cyanation using ethylaluminium cyanoisopropoxide yields the enantiomerically pure adamantane-1-aminonitrile precursor. This method achieves high stereochemical control through sulfinamide-mediated asymmetric induction, critical for maintaining the (S)-configuration at the α-carbon.

1.1.2. Trityl Protection/Deprotection Strategy

An alternative route described in patent WO2015031595A1 employs trityl (triphenylmethyl) protection of the amino group during intermediate synthesis. The process involves:

-

Coupling of trityl-protected 3-hydroxyadamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide

-

Trifluoroacetic anhydride-mediated dehydration to form the nitrile

-

Acidic deprotection of the trityl group using hydrochloric acid

This method addresses stability issues associated with alternative protecting groups (e.g., benzyloxycarbonyl), particularly the propensity for intramolecular cyclization during deprotection.

Nitrogen-15 (15N) Incorporation

The 15N label is typically introduced at the cyano group of the bicyclohexane moiety. As reported by Qian et al., this involves:

-

Use of K15CN in the final cyclization step

-

Optimization of reaction temperature (60–70°C) to minimize isotopic scrambling

-

Purification via reverse-phase chromatography to ≥99% isotopic purity

Deuterium (D2) Labeling

Deuterium incorporation occurs at the methylene group adjacent to the adamantane ring. Key strategies include:

-

Deuteration via H/D exchange using D2O under basic conditions (pH 9–10)

-

Synthesis from deuterated bromonitromethane (CD2BrNO2) in the Strecker reaction

-

Catalytic deuteration using Pd/C in D2 atmosphere for residual protons

Critical Process Parameters and Optimization

Reaction Condition Optimization

Impurity Control Strategies

Major process-related impurities and mitigation approaches:

2.2.1. DP-1 (Des-Cyano Impurity)

-

Forms via hydrolysis of the nitrile group under acidic conditions

2.2.2. DP-2 (Adamantane Oxidation Product)

-

Generated by oxidation of the 3-hydroxyadamantyl group

2.2.3. Isotopic Isomers

-

Minimized through:

Analytical Characterization

Key Quality Attributes

Stability Considerations

Accelerated stability studies (40°C/75% RH) demonstrate:

Comparative Analysis of Synthetic Routes

Process Scale-Up Challenges and Solutions

5.1. Isotopic Dilution in Large Batches

-

Addressed through:

5.2. Crystallization-Induced Isotopic Purification

-

Exploits slight solubility differences between isotopic species

5.3. Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions

Saxagliptin-15N,D2 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Saxagliptin-15N,D2 Hydrochloride is widely used in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.

Biology: Employed in metabolic studies to trace the biochemical pathways of saxagliptin.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of saxagliptin.

Industry: Utilized in the development and quality control of pharmaceutical formulations

Mechanism of Action

Saxagliptin-15N,D2 Hydrochloride exerts its effects by inhibiting dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, saxagliptin increases the levels of active incretin hormones, which in turn enhance insulin secretion and decrease glucagon release, leading to improved glycemic control .

Comparison with Similar Compounds

Hydroxy Saxagliptin-13C,D2 Hydrochloride

Hydroxy Saxagliptin-13C,D2 Hydrochloride is another isotopologue of saxagliptin, distinguished by the substitution of a carbon-13 (¹³C) atom and two deuterium atoms. Unlike Saxagliptin-15N,D2, this variant is primarily used to study hydroxylated metabolites of saxagliptin, which are critical for understanding hepatic clearance pathways. Key differences include:

| Parameter | Saxagliptin-15N,D2 Hydrochloride | Hydroxy Saxagliptin-13C,D2 Hydrochloride |

|---|---|---|

| Isotopic Labeling | ¹⁵N, D₂ | ¹³C, D₂ |

| Primary Application | Parent drug quantification | Metabolite tracking |

| Shelf Life & Stability | Short shelf life; controlled storage | Similar handling requirements |

| Regulatory Status | Controlled product; permits needed | Subject to similar restrictions |

Both compounds require specialized handling due to their isotopic nature, including controlled storage conditions and documentation for regulatory compliance .

Dimethylamine-15N Hydrochloride

Dimethylamine-15N Hydrochloride (C₂H₈Cl¹⁵N) is a simpler isotopically labeled amine used as a building block in synthetic chemistry. Comparative insights include:

| Parameter | This compound | Dimethylamine-15N Hydrochloride |

|---|---|---|

| Molecular Complexity | High (DPP-4 inhibitor structure) | Low (small amine) |

| Isotopic Position | ¹⁵N in the cyclic amide group | ¹⁵N in the amine moiety |

| Applications | Drug metabolism studies | Synthetic intermediate |

| Molecular Weight | Not specified in evidence | 82.54 g/mol |

The ¹⁵N label in both compounds aids in nuclear magnetic resonance (NMR) and mass spectrometry analyses but serves distinct purposes due to structural complexity .

Clindamycin Hydrochloride (Non-Isotopic Comparison)

For instance, Fourier-transform infrared (FTIR) spectroscopy of clindamycin reveals distinct absorption bands (e.g., C=O stretch at 1680 cm⁻¹) compared to saxagliptin’s cyclic amide and cyanopyrrolidine groups .

Research Implications and Challenges

- Analytical Precision : Isotopic labeling in this compound reduces signal overlap in mass spectrometry, enhancing accuracy in drug disposition studies .

- Synthesis Complexity : Introducing multiple isotopes (e.g., ¹⁵N and D₂) requires advanced synthetic routes to ensure isotopic purity, increasing production costs.

- Regulatory Hurdles : Both Saxagliptin-15N,D2 and Hydroxy Saxagliptin-13C,D2 are classified as controlled products, necessitating permits and BSL certification for handling .

Biological Activity

Saxagliptin-15N,D2 Hydrochloride is a stable isotope-labeled form of saxagliptin, a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). This compound has gained attention in the treatment of type 2 diabetes mellitus (T2DM) due to its mechanism of action and pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its efficacy, safety profile, and metabolic pathways.

Saxagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, saxagliptin increases the levels of active GLP-1 and glucose-dependent insulin secretion while suppressing glucagon release. This leads to improved glycemic control in patients with T2DM.

Pharmacokinetics

Saxagliptin is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1 to 4 hours. The compound exhibits a half-life of approximately 2.5 hours, allowing for once-daily dosing. It is primarily metabolized by cytochrome P450 3A4/5, with the major metabolite being a less potent DPP-4 inhibitor .

Clinical Efficacy

Numerous clinical trials have demonstrated saxagliptin's effectiveness in improving glycemic control. A meta-analysis indicated that saxagliptin significantly reduces glycated hemoglobin (HbA1c) levels compared to placebo:

| Study Type | Reduction in HbA1c (%) | Patient Population |

|---|---|---|

| Monotherapy | 0.7 - 0.9 | Adults with T2DM |

| Combination with Metformin | 0.5 - 0.8 | Patients inadequately controlled on Metformin |

| Add-on therapy (SU or TZD) | 0.6 - 0.9 | Patients on sulfonylureas or thiazolidinediones |

Saxagliptin has been shown to be effective across diverse patient demographics, including varying age groups and body mass indices .

Safety Profile

The safety profile of saxagliptin has been extensively studied. While it is generally well-tolerated, there are some risks associated with its use:

- Hypoglycemia : Saxagliptin has a low risk for hypoglycemia when used as monotherapy.

- Heart Failure Risk : Some studies have indicated an increased risk of hospitalization for heart failure by approximately 27% in certain populations .

- Weight Neutrality : Unlike some antidiabetic medications, saxagliptin does not cause weight gain, making it a favorable option for many patients .

Case Studies

Several case studies highlight the practical applications and outcomes associated with saxagliptin treatment:

- Case Study on Efficacy : A 60-year-old male patient with poorly controlled T2DM was treated with saxagliptin as an add-on therapy to metformin. After 12 weeks, his HbA1c decreased from 8.5% to 7.3%, demonstrating significant improvement in glycemic control.

- Long-term Safety Monitoring : A cohort study involving over 1,000 patients monitored for up to three years showed no significant increase in cardiovascular events compared to baseline rates among those treated with saxagliptin.

Q & A

Q. What are the critical storage and handling protocols for Saxagliptin-15N,D2 Hydrochloride to ensure experimental reproducibility?

Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C, with humidity below 40%. Use desiccants to prevent hydrolysis. Always wear nitrile gloves, lab coats, and safety goggles during handling, and work in a fume hood to avoid inhalation of particulates . For long-term stability assessments, perform HPLC analysis every 6 months to monitor degradation (e.g., oxidation or isotopic exchange) .

Q. How should researchers design initial purity assessments for this compound?

Use a combination of chromatographic and spectroscopic methods:

- HPLC-UV : Employ a C18 column with a mobile phase of acetonitrile:water (60:40, pH 3.0 adjusted with trifluoroacetic acid) at 1.0 mL/min. Compare retention times with non-deuterated Saxagliptin to confirm isotopic integrity.

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 318.43 (accounting for 15N and D2 substitutions) and monitor isotopic abundance ratios (e.g., 15N:14N ≥ 98%) .

- NMR : Use 1H-NMR to verify deuterium incorporation by observing signal suppression at specific proton sites .

Q. What safety protocols are essential when working with this compound in vitro?

Follow GHS hazard guidelines:

- PPE : Wear nitrile gloves, lab coats, and eye protection. Use respiratory masks (e.g., N95) if ventilation is inadequate.

- Spill Management : Contain spills with absorbent materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup to prevent HCl release .

- Waste Handling : Segregate contaminated materials and label them with CAS 361442-04-8 for compliant disposal .

Advanced Research Questions

Q. How can isotopic effects of 15N and D2 in this compound influence pharmacokinetic (PK) studies?

- Experimental Design : Adjust dosing calculations to account for increased molar mass (318.43 g/mol vs. 315.41 g/mol for non-isotopic Saxagliptin).

- Analytical Validation : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., Saxagliptin-13C6) to differentiate endogenous metabolites from isotopic analogs.

- Data Interpretation : Apply kinetic isotope effect (KIE) models to correct for potential metabolic rate differences, particularly in CYP450-mediated pathways .

Q. What strategies resolve contradictions in reported metabolic half-lives of this compound across preclinical models?

- Cross-Species Calibration : Conduct parallel PK studies in rodents and non-rodents using identical dosing regimens (e.g., 10 mg/kg oral administration).

- Statistical Modeling : Use mixed-effects models to quantify interspecies variability and isolate isotopic contributions to clearance rates.

- Reference Standards : Validate assays against USP-certified Saxagliptin to ensure analytical consistency .

Q. How can researchers optimize synthetic routes for this compound to minimize isotopic dilution?

- Isotopic Precursors : Use 15N-labeled ammonia and D2O in the final hydrolysis step to maximize isotopic incorporation.

- Reaction Monitoring : Track deuterium retention via in-line FTIR spectroscopy during synthesis.

- Purification : Employ reverse-phase flash chromatography with deuterated solvents (e.g., D2O-acetonitrile) to prevent isotopic exchange .

Q. What methodologies are recommended for analyzing this compound’s receptor binding kinetics in DPP-4 inhibition assays?

- Surface Plasmon Resonance (SPR) : Immobilize DPP-4 on a sensor chip and measure binding affinity (Kd) under physiological buffer conditions (pH 7.4, 37°C).

- Competitive Assays : Compare inhibition constants (Ki) with non-isotopic Saxagliptin to assess isotopic impact on binding efficiency.

- Data Normalization : Correct for solvent isotope effects (e.g., D2O vs. H2O) using control experiments .

Data Presentation and Reproducibility

Q. Table 1: Comparative Analytical Methods for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.